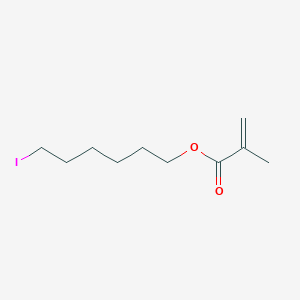
2-Propenoic acid, 2-methyl-, 6-iodohexyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, 2-methyl-, 6-iodohexyl ester is a chemical compound with the molecular formula C10H17IO2 and a molecular weight of 296.15 g/mol . This compound is known for its unique structure, which includes an iodine atom attached to a hexyl ester group. It is used in various scientific and industrial applications due to its reactivity and functional properties.
Preparation Methods
The synthesis of 2-Propenoic acid, 2-methyl-, 6-iodohexyl ester typically involves the esterification of 2-Propenoic acid, 2-methyl- with 6-iodohexanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired ester .
Chemical Reactions Analysis
2-Propenoic acid, 2-methyl-, 6-iodohexyl ester undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups under appropriate conditions.
Oxidation Reactions: The ester group can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ester can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
2-Propenoic acid, 2-methyl-, 6-iodohexyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions due to its reactivity.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 2-methyl-, 6-iodohexyl ester involves its reactivity with various molecular targets. The iodine atom can participate in substitution reactions, while the ester group can undergo hydrolysis or oxidation. These reactions enable the compound to interact with different biochemical pathways and molecular targets, making it useful in various applications .
Comparison with Similar Compounds
2-Propenoic acid, 2-methyl-, 6-iodohexyl ester can be compared with other similar compounds such as:
2-Propenoic acid, 2-methyl-, hexyl ester: This compound lacks the iodine atom, making it less reactive in substitution reactions.
2-Propenoic acid, 2-methyl-, hexadecyl ester: This compound has a longer alkyl chain, which affects its physical properties and reactivity.
2-Propenoic acid, 2-methyl-, 6-bromohexyl ester: This compound has a bromine atom instead of iodine, which influences its reactivity and applications.
These comparisons highlight the unique properties of this compound, particularly its reactivity due to the presence of the iodine atom.
Properties
CAS No. |
178328-41-1 |
|---|---|
Molecular Formula |
C10H17IO2 |
Molecular Weight |
296.14 g/mol |
IUPAC Name |
6-iodohexyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C10H17IO2/c1-9(2)10(12)13-8-6-4-3-5-7-11/h1,3-8H2,2H3 |
InChI Key |
GWBLGLJEJCRJKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCCCCCCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(Dodecylsulfanyl)-2-{4-[(10-iododecyl)oxy]phenyl}-1,3-benzothiazole](/img/structure/B12547820.png)
![2-{[(Benzyloxy)carbonyl]amino}-3,3-difluoro-2-methylpropanoic acid](/img/structure/B12547821.png)

![1-Methoxy-3-[methoxy(phenyl)methyl]benzene](/img/structure/B12547828.png)
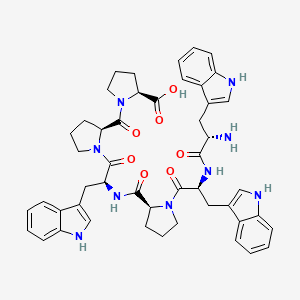

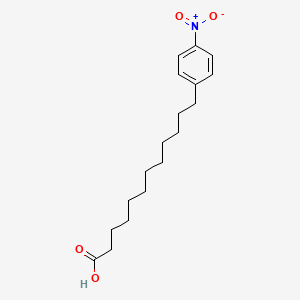
![N-[3-(Hexadecyloxy)-2-hydroxypropyl]-N-(2-hydroxyethyl)decanamide](/img/structure/B12547875.png)
amino}ethan-1-ol](/img/structure/B12547880.png)

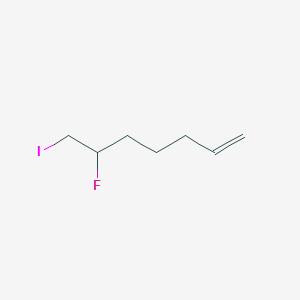
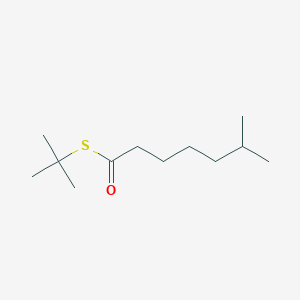
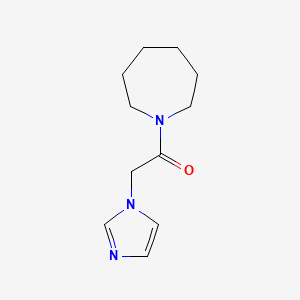
![L-Alanyl-N-[4-(aminomethyl)benzoyl]-L-alanylglycine](/img/structure/B12547921.png)
